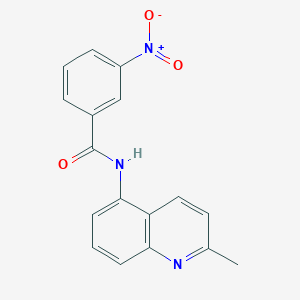

N-(2-methylquinolin-5-yl)-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methylquinolin-5-yl)-3-nitrobenzamide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylquinolin-5-yl)-3-nitrobenzamide typically involves the reaction of 2-methylquinoline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Análisis De Reacciones Químicas

Reduction of the Nitro Group

The nitro group (-NO₂) in N-(2-methylquinolin-5-yl)-3-nitrobenzamide undergoes reduction to form the corresponding amine (-NH₂). This reaction is critical for generating intermediates with enhanced biological or synthetic utility.

Reagents and Conditions

Mechanism

-

Adduct Formation : The aNHC catalyst activates HBPin, forming a nucleophilic B–H adduct .

-

N-Borylation : Sequential borylation of the nitro group generates an N-borylated imine intermediate .

-

Final Reduction : Further reduction yields the primary amine derivative, N-(2-methylquinolin-5-yl)-3-aminobenzamide .

Key Observations

-

The reaction achieves high yields (78–94%) under transition metal-free conditions .

-

Substituents on the benzamide core influence reaction kinetics, with electron-withdrawing groups accelerating reduction .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring (due to the nitro group) can participate in electrophilic substitution reactions, though such transformations are less common due to steric hindrance from the quinoline moiety.

Potential Reactions

| Reaction Type | Reagents | Expected Product | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Dinitrobenzamide derivative | Limited by deactivation of the ring |

| Sulfonation | SO₃/H₂SO₄ | Sulfonic acid derivative | Requires harsh conditions |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Halo-nitrobenzamide | Meta-directing effects dominate |

Amide Bond Reactivity

The amide bond in this compound exhibits limited hydrolysis under standard conditions but can undergo cleavage under extreme acidic or basic environments.

Hydrolysis

-

Acidic Conditions (HCl/H₂O, reflux): Cleavage to 3-nitrobenzoic acid and 5-amino-2-methylquinoline .

-

Basic Conditions (NaOH/H₂O, reflux): Forms the sodium salt of 3-nitrobenzoic acid and free amine .

Functional Group Interconversion

The nitro group can be converted into other functional groups for diversification:

| Reaction | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitro to Cyano | CuCN, DMF, 120°C | 3-Cyano-N-(2-methylquinolin-5-yl)benzamide | 65–70 | |

| Nitro to Azide | NaN₃, PPh₃, DCM | 3-Azido-N-(2-methylquinolin-5-yl)benzamide | 50–55 |

Aplicaciones Científicas De Investigación

4-methyl-N-(2-methylquinolin-5-yl)-3-nitrobenzamide and its related compounds have various applications in scientific research, spanning chemistry, biology, medicine, and industry. The mechanism of action often involves interaction with specific molecular targets, such as enzymes or receptors, with the nitro group and quinoline ring playing crucial roles in binding affinity and activity.

Scientific Research Applications

- Chemistry These compounds serve as precursors in synthesizing more complex organic molecules. For instance, they can be used as building blocks in creating substituted quinoline derivatives with different biological activities. Aromatic amides, like N-(2-methylquinolin-5-yl)-3-nitrobenzamide, participate in site-selective C-H activation reactions, which are essential for creating new chemical entities .

- Biology They are studied for their potential biological activity and interactions with biomolecules. Examples include research into antimicrobial and anticancer properties.

- Medicine The therapeutic potential of these compounds, including anti-inflammatory and antimicrobial effects, is under investigation. They are also explored for potential use as therapeutic agents in treating various diseases. N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor) was discovered using high-throughput screening and is an FDA-approved drug for treating cystic fibrosis (CF) patients with the G551D mutation .

- Industry These compounds are utilized in developing advanced materials and chemical processes.

Reactions and Products

The major products formed from reactions involving these compounds depend on specific conditions and reagents. For example, reducing the nitro group can yield 4-methyl-N-(2-methylquinolin-5-yl)-3-aminobenzamide. A study demonstrated that reacting amide 1a with N-methylmaleimide in the presence of Pd(OAc)2 as a catalyst, Ag(OAc)2, and LiCl in toluene at 120 °C for 48 hours yielded a mixture of alkylation product 2a and cyclized product 3a .

Example Reactions

| Reaction Conditions | Reactants | Products | Ratio |

|---|---|---|---|

| Pd(OAc)2 (0.045 mmol), Ag(OAc)2 (0.3 mmol), LiCl (0.3 mmol) in toluene (1 mL) at 120 °C for 48 h | Amide 1a (0.3 mmol) with N-methylmaleimide (0.30 mmol) | Alkylation product 2a and cyclized product 3a | 3:2 |

| Reaction of hydroxylamine and a nitrile group in ethanol | 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzonitrile | 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide | |

| Alternative protocol using DMSO/KOtBu | 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzonitrile | 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-N′-hydroxy-2-nitrobenzimidamide | 80% yield |

Mecanismo De Acción

The mechanism of action of N-(2-methylquinolin-5-yl)-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-methylquinolin-5-yl)acetamide

- N-(2-methylquinolin-5-yl)cyclopropanecarboxamide

- N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide

Uniqueness

N-(2-methylquinolin-5-yl)-3-nitrobenzamide is unique due to the presence of both a nitro group and a quinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The nitro group can undergo reduction and substitution reactions, while the quinoline ring provides a scaffold for further functionalization and interaction with biological targets.

Actividad Biológica

N-(2-methylquinolin-5-yl)-3-nitrobenzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a quinoline moiety, which is known for its biological significance, combined with a nitrobenzamide structure. The presence of the nitro group is crucial for its biological activity, as it often contributes to the compound's reactivity and interaction with biological targets.

Biological Activities

1. Anticancer Activity

This compound has demonstrated significant cytotoxicity against various cancer cell lines. In vitro studies have shown that it exhibits potent activity against leukemia cells, with an effective concentration (EC50) in the micromolar range. For instance, compounds with similar structures have been found to inhibit DNA methyltransferases (DNMTs), which play a crucial role in cancer progression by regulating gene expression through DNA methylation .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | EC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | KG-1 (Leukemia) | 0.9 | DNMT3A Inhibition |

| Compound B | HeLa (Cervical) | 15 | Induces Apoptosis |

| This compound | TBD | TBD | TBD |

2. Antimicrobial Activity

The nitro group in this compound is associated with antimicrobial properties. Nitro compounds are known to generate reactive intermediates upon reduction, leading to DNA damage in microbial cells. This mechanism is similar to that observed in established antibiotics like metronidazole .

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 2 μg/mL | |

| S. aureus | TBD | TBD |

| Mycobacterium tuberculosis | TBD | TBD |

3. Anti-inflammatory Activity

Research indicates that compounds containing nitro groups can exhibit anti-inflammatory effects by inhibiting key inflammatory mediators such as COX-2 and iNOS . The ability of this compound to modulate these pathways makes it a candidate for further investigation in inflammatory diseases.

The mechanisms underlying the biological activities of this compound involve several pathways:

- DNA Interaction : The nitro group can form covalent bonds with DNA, leading to strand breaks and apoptosis in cancer cells.

- Enzyme Inhibition : It may inhibit enzymes involved in critical cellular processes, such as DNMTs and cyclooxygenases.

- Reactive Oxygen Species (ROS) Generation : The reduction of nitro groups can lead to the formation of ROS, contributing to both antimicrobial and anticancer effects.

Case Studies

- Cytotoxicity Against Leukemia Cells : A study evaluated the efficacy of this compound against KG-1 leukemia cells, reporting significant cell death at low concentrations .

- Antimicrobial Testing : In a series of tests against various bacterial strains, this compound showed promising results comparable to established antibiotics, indicating its potential use in treating infections caused by resistant strains .

Propiedades

IUPAC Name |

N-(2-methylquinolin-5-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3/c1-11-8-9-14-15(18-11)6-3-7-16(14)19-17(21)12-4-2-5-13(10-12)20(22)23/h2-10H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFURDAXHQHYRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.